Molecular Weight and Elemental Composition: 20.3% Heavier Than the Unsubstituted Acetamide Analog
The target compound (C12H15N5O2, MW 261.28) possesses a molecular weight 44.05 Da greater than N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (C10H11N5O, MW 217.23), representing a 20.3% mass increase attributable to the 2-ethoxy substitution (C2H4O fragment) . This molecular weight places the compound in a distinct chemical space with different solubility and permeability characteristics. The 2-phenyl analog (CAS 921055-34-7, C16H15N5O, MW 293.32) is 12.3% heavier than the target compound, while the 2,2-diphenyl analog (CAS 897615-12-2, C22H19N5O, MW 369.42) is 41.4% heavier . The target compound occupies an intermediate molecular weight position within this series, balancing the need for sufficient lipophilicity with avoidance of excessive bulk that may impair target engagement.
| Evidence Dimension | Molecular weight (g/mol) and elemental composition |
|---|---|
| Target Compound Data | C12H15N5O2; MW 261.28 g/mol |
| Comparator Or Baseline | N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 921166-40-7): C10H11N5O; MW 217.23 g/mol. 2-Phenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 921055-34-7): C16H15N5O; MW 293.32 g/mol. 2,2-Diphenyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide (CAS 897615-12-2): C22H19N5O; MW 369.42 g/mol |
| Quantified Difference | +44.05 Da (+20.3%) vs. unsubstituted analog; -32.04 Da (-10.9%) vs. 2-phenyl analog; -108.14 Da (-29.3%) vs. 2,2-diphenyl analog |
| Conditions | Standard molecular formula and molecular weight determination; data from Chemsrc (target) and Bidepharm (analogs) |
Why This Matters
Molecular weight is a primary determinant of passive membrane permeability and solubility, with compounds in the 200-300 Da range generally exhibiting more favorable absorption characteristics; the target compound's intermediate weight offers a distinct balance point for structure-activity relationship (SAR) exploration.
